benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Description
Benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and a benzyl carbamate moiety at the 1-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.29 g/mol. The compound’s (1R,3R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications, where it may serve as a building block for drug candidates or a protecting group in organic reactions .
Properties
IUPAC Name |
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1R,3R)-3-Hydroxycyclopentylamine
The stereoselective synthesis of the amine precursor is critical for ensuring the desired (1R,3R) configuration. Two primary methods are employed:
Asymmetric Catalytic Hydrogenation :
A cyclopentenone derivative is subjected to asymmetric hydrogenation using a chiral catalyst such as (R,R)-DuPHOS-Rh. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions (20–50 bar H₂, 25–40°C, ethanol solvent).
Enzymatic Resolution :
Racemic 3-hydroxycyclopentylamine is treated with a lipase enzyme (e.g., Candida antarctica lipase B) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing separation of the desired (1R,3R)-isomer via chromatography.
Carbamate Formation
The amine intermediate is reacted with benzyl chloroformate under Schotten-Baumann conditions:
Reaction Protocol :
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
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Temperature : 0–25°C (room temperature preferred for scalability).
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Molar Ratio : 1:1.1 (amine to benzyl chloroformate) to ensure complete conversion.
Workup :
The crude product is washed with aqueous HCl (1M) to remove excess base, followed by brine to eliminate residual organics. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency, safety, and yield. Key adaptations from laboratory methods include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances reaction control and reduces processing time. For example:
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Residence Time : 5–10 minutes at 50°C.
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Throughput : 1–5 kg/hour, depending on reactor size.
Purification Techniques
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Crystallization : The product is recrystallized from a hexane/ethyl acetate mixture (3:1 v/v), achieving >99% purity.
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Chromatography : Reserved for high-purity demands (>99.9%), using silica gel with ethyl acetate as the eluent.
Stereochemical Considerations
The (1R,3R) configuration introduces steric and electronic challenges during synthesis:
Epimerization Risks
Prolonged exposure to acidic or basic conditions may cause epimerization at the C3 hydroxyl group. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of benzyl (trans-3-oxocyclopentyl)carbamate.
Reduction: Formation of benzyl (trans-3-aminocyclopentyl)carbamate.
Substitution: Formation of substituted benzyl (trans-3-hydroxycyclopentyl)carbamates.
Scientific Research Applications
benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate with key analogs:
Key Comparative Analysis
Ring Size and Conformational Effects
- Cyclopentane vs. Cyclohexane: The cyclohexane analog (C₁₄H₁₉NO₃, ) introduces increased ring size, altering steric hindrance and conformational flexibility. This may affect crystallization behavior and binding affinity in biological systems.
- Impact of Fluorine Substitution: Replacing the hydroxyl group with fluorine (C₁₃H₁₆FNO₂, ) enhances electronegativity and metabolic stability, making it suitable for medicinal chemistry applications where oxidation resistance is critical.
Functional Group Reactivity
- Benzyl Carbamate vs. Boc Protection: The Boc-protected analog (C₁₁H₂₁NO₃, ) offers stability under basic conditions but is cleavable under acidic conditions, contrasting with the benzyl carbamate’s stability in acids but lability under hydrogenolysis.
- Aminomethyl Derivatives: The aminomethyl-substituted compound (C₁₄H₂₀N₂O₂, ) introduces a primary amine, enabling conjugation reactions (e.g., peptide coupling) or metal-catalyzed C–H functionalization .
Stereochemical Considerations
- The (1R,3R) configuration of the target compound contrasts with the (1R,3S) or racemic forms of analogs (e.g., ). Stereochemistry significantly influences biological activity and synthetic pathways, as seen in enantioselective catalysis or receptor binding.
Biological Activity
Benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO3, with a molecular weight of 249.30 g/mol. The compound features a benzyl group attached to a cyclopentyl ring that contains a hydroxyl group and a carbamate moiety. This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, modulating enzyme activity or receptor function. This interaction can lead to various pharmacological effects, including inhibition or activation of target proteins.
Key Mechanisms:
- Covalent Bond Formation: The carbamate moiety can form stable covalent bonds with nucleophilic residues in enzymes.
- Hydrogen Bonding: Functional groups within the compound allow for hydrogen bonding with target proteins, enhancing binding affinity.
- Hydrophobic Interactions: The benzyl group contributes to hydrophobic interactions that stabilize the compound's binding to receptors.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition: Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory responses.
- Receptor Modulation: Preliminary data suggest that it may modulate the activity of certain receptors linked to pain and inflammation pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamate | Hydroxyl group instead of an amino group | Affects reactivity and solubility |
| Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate | Cyclohexyl moiety | Alters steric environment impacting binding affinity |
| Benzyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate | Hydroxyl group and cyclohexane ring | Influences chemical properties and applications |
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with lysosomal phospholipase A2 (LPLA2). The compound demonstrated significant inhibitory activity against LPLA2, suggesting potential applications in conditions characterized by phospholipidosis .
Study 2: Pharmacological Applications
Research focused on the analgesic and anti-inflammatory properties of related compounds has indicated that modifications in the cyclopentane ring structure can enhance efficacy against pain pathways. This suggests that this compound may also possess similar therapeutic potential .
Q & A
Q. Table 1. Comparative Stereochemical Data for Hydroxycyclopentyl Carbamates
| Compound Name | CAS Number | Configuration | Key Analytical Data (HPLC Retention Time) |
|---|---|---|---|
| This compound | 1290191-64-8 | (1R,3R) | 12.3 min (Chiralpak AD-H, Heptane/EtOH) |
| tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | (1S,3R) | 14.7 min (Chiralpak AD-H, Heptane/EtOH) |
| Benzyl N-[cis-3-hydroxycyclohexyl]carbamate | 750649-40-2 | cis | 10.8 min (Chiralcel OD-H, Heptane/IPA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
